![molecular formula C5H7BrN2 B1279377 1-(2-bromoethyl)-1H-imidazole CAS No. 94614-83-2](/img/structure/B1279377.png)
1-(2-bromoethyl)-1H-imidazole
Overview
Description
1-(2-Bromoethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromoethyl group attached to the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to remove the bromoethyl group, yielding imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazole derivatives without the bromoethyl group.
Scientific Research Applications
Chemical Synthesis and Reactions
1-(2-Bromoethyl)-1H-imidazole serves as a versatile building block in organic synthesis. It can undergo several types of chemical reactions:
- Nucleophilic Substitution : The bromoethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The imidazole ring can be oxidized to form imidazole N-oxides.
- Reduction : The compound can be reduced to yield various imidazole derivatives.
Table 1: Summary of Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Nucleophilic Substitution | Replacement of bromoethyl with nucleophiles | Sodium azide, potassium thiocyanate |
Oxidation | Conversion to imidazole N-oxides | Hydrogen peroxide |
Reduction | Removal of bromoethyl group | Palladium on carbon (Pd/C) |
Biochemical Probes
This compound has been investigated for its potential use as a biochemical probe to study enzyme activities. Its ability to alkylate nucleophilic sites in biological molecules makes it a candidate for probing enzyme mechanisms and interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. A notable investigation by Johnson et al. (2023) demonstrated that treatment with 50 µM of this compound led to a 70% reduction in cell viability in human breast cancer cell lines after 48 hours, indicating significant anticancer activity.
Table 2: Anticancer Activity Case Study
Study Reference | Cell Line | Concentration (µM) | Cell Viability Reduction (%) |
---|---|---|---|
Johnson et al. (2023) | Breast Cancer | 50 | 70 |
Pharmaceutical Applications
This compound has been explored as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the field of oncology.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for synthesizing complex molecules required in various applications.
Table 3: Comparison with Similar Compounds
Compound | Application Area | Unique Features |
---|---|---|
2-(2-Bromoethyl)-1,3-dioxolane | Organic synthesis | Dioxolane ring structure |
1-(2-Bromoethyl)naphthalene | Research in immunoprecipitation | Naphthalene core |
1-(2-Bromoethyl)-1H-pyrrole | Specialty chemical production | Pyrrole ring structure |
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-1H-imidazole involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This alkylation can lead to changes in the structure and function of these molecules, which is the basis for its potential use in medicinal chemistry.
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Another bromoethyl compound used in organic synthesis.
1-(2-Bromoethyl)naphthalene: Utilized in research for its applications in Western blotting and immunoprecipitation.
Uniqueness: 1-(2-Bromoethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. The presence of the bromoethyl group further enhances its versatility in various chemical reactions and applications.
Biological Activity
1-(2-bromoethyl)-1H-imidazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This imidazole derivative has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrN and a molecular weight of 173.03 g/mol. The compound features a bromoethyl group attached to the imidazole ring, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 173.03 g/mol |
CAS Number | 94614-83-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, similar to other imidazole derivatives. These interactions can lead to several pharmacological effects:
- Antimicrobial Activity : Compounds with imidazole rings are known for their antibacterial and antifungal properties. They often disrupt microbial cell membranes or inhibit critical enzymes necessary for microbial survival.
- Anticancer Properties : Some studies suggest that imidazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial effects against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Studies
In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines. A study reported that the compound demonstrated significant inhibitory effects on cell proliferation in various cancer models, suggesting potential as an anticancer drug .
Case Studies
A notable case study involved the synthesis and evaluation of several imidazole derivatives, including this compound. The results indicated that these compounds could serve as effective scaffolds for developing new therapeutic agents targeting both microbial infections and cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, similar compounds in the imidazole class generally exhibit good solubility in polar solvents, which may enhance their bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
1-(2-bromoethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUVBYVPXLUHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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